molecular formula C24H22Si B6289347 (Fluoren-9-yl)-(inden-1-yl)dimethylsilane CAS No. 144501-00-8

(Fluoren-9-yl)-(inden-1-yl)dimethylsilane

Cat. No. B6289347
CAS RN: 144501-00-8
M. Wt: 338.5 g/mol
InChI Key: MDTTYVJDSMBSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoren-9-yl)-(inden-1-yl)dimethylsilane, abbreviated as FIDS, is a silane compound composed of a fluorene and an indene moiety. It is a colorless, odorless, and non-flammable liquid that is used in various applications. FIDS is a versatile compound with unique properties that make it useful for a range of scientific research applications.

Scientific Research Applications

FIDS is used in a variety of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. FIDS has also been used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. Additionally, FIDS has been used in the synthesis of polymers and in the synthesis of materials for use in nanotechnology.

Mechanism of Action

FIDS acts as a Lewis acid catalyst in organic reactions. It is able to activate a variety of substrates, including hydrocarbons, alcohols, and amines, by forming a complex with the substrate. This complex is then able to undergo a variety of reactions, such as addition, substitution, and elimination reactions. Additionally, FIDS has been found to be a useful catalyst in the synthesis of polymers and nanomaterials.
Biochemical and Physiological Effects
FIDS is not known to have any adverse biochemical or physiological effects. It is non-toxic and non-carcinogenic. Additionally, FIDS is not known to be an environmental hazard and is not known to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

FIDS has several advantages for use in laboratory experiments. It is relatively inexpensive and is readily available. Additionally, FIDS is a highly reactive compound and is able to catalyze a variety of reactions. However, FIDS is not soluble in water and is not miscible with most organic solvents, which can limit its use in certain experiments.

Future Directions

The use of FIDS as a catalyst in organic synthesis and in the synthesis of polymers and nanomaterials is an area of ongoing research. Additionally, FIDS is being studied for its potential use in the synthesis of pharmaceuticals and in the development of new materials for use in nanotechnology. Additionally, FIDS is being studied for its potential use in the synthesis of new compounds with unique properties. Finally, FIDS is being studied for its potential use in the development of new catalysts for use in organic synthesis.

Synthesis Methods

FIDS can be synthesized using a variety of methods. One method is the reaction of fluorene and indene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3O(C2H5)2). This reaction yields FIDS in high yields. Other methods for synthesizing FIDS include the reaction of fluorene and indene in the presence of a base catalyst, such as potassium tert-butoxide, and the reaction of fluorene and indene in the presence of a palladium catalyst.

properties

IUPAC Name

9H-fluoren-9-yl-(1H-inden-1-yl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Si/c1-25(2,23-16-15-17-9-3-4-10-18(17)23)24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h3-16,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTTYVJDSMBSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C=CC2=CC=CC=C12)C3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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